2-Amino-6-chloropurine

Antiviral Herpes Simplex Virus Nucleoside Analogue

This 2-aminopurine derivative delivers unmatched regioselectivity in nucleophilic substitutions, yielding single (S,S)-diastereomers for chiral drug development. It demonstrates >90% enzymatic conversion efficiency in biocatalytic manufacturing of antiviral nucleoside analogs and exhibits validated antimycobacterial activity (MIC 0.35–1.5 μg/mL) with low cytotoxicity (IC50 > 50 μM). The 2-amino group critically alters electronic properties versus 6-chloropurine, enabling specific hydrogen bonding essential for antiviral agent synthesis. Procure for scalable, high-yield processes.

Molecular Formula C5H4ClN5
Molecular Weight 169.57 g/mol
CAS No. 10310-21-1
Cat. No. B014584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-chloropurine
CAS10310-21-1
Synonyms6-Chloroguanine, 6-Chloro-2-aminopurine;  USP Famciclovir Related Compound F; 
Molecular FormulaC5H4ClN5
Molecular Weight169.57 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC(=N2)N)Cl
InChIInChI=1S/C5H4ClN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11)
InChIKeyRYYIULNRIVUMTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-chloropurine (CAS 10310-21-1): Key Intermediate for Antiviral and Antimycobacterial Agent Synthesis


2-Amino-6-chloropurine (CAS 10310-21-1) is a purine derivative characterized by an amino group at the 2-position and a chlorine atom at the 6-position . This heterocyclic compound serves as a crucial intermediate in the synthesis of clinically significant nucleoside analogue antiviral agents, most notably penciclovir and famciclovir [1]. Beyond its role as a synthetic building block, research has identified intrinsic antiviral activity against herpes viruses, including Epstein-Barr virus (EBV) and human herpes virus 6 (HHV-6), as well as notable tuberculostatic properties against various Mycobacterium strains [2].

Why 2-Amino-6-chloropurine Cannot Be Readily Substituted in Key Synthetic and Biological Applications


Generic substitution among 6-substituted purines is not feasible due to the specific reactivity and biological profile conferred by the unique combination of the 2-amino and 6-chloro substituents. The 6-chloro group provides a critical handle for nucleophilic displacement, enabling the synthesis of diverse 6-substituted purine nucleosides [1]. However, the presence of the 2-amino group profoundly influences the electronic properties and steric environment of the purine ring, directly impacting regioselectivity in alkylation reactions and dictating biological target interactions [2]. Substituting with other halogenated or non-halogenated purine analogs often leads to drastically different reaction outcomes or a complete loss of desired antiviral or antimycobacterial efficacy, as evidenced by comparative studies detailed below.

Quantitative Differentiation: Head-to-Head Data for 2-Amino-6-chloropurine


Antiviral Potency Against HSV-1: Superior Activity Over 6-Chloro Analog

In a direct in vitro comparison of carbocyclic nucleoside analogues against Herpes Simplex Virus type 1 (HSV-1), the derivative containing the 2-amino-6-chloropurine base demonstrated significantly greater antiviral activity than its counterpart lacking the 2-amino group (6-chloropurine ribofuranoside analogue). While the 2-amino-6-chloropurine derivative showed "significant activity," the 6-chloropurine analogue was reported to be inactive in the same assay [1]. This highlights the critical role of the 2-amino group for antiviral efficacy.

Antiviral Herpes Simplex Virus Nucleoside Analogue Structure-Activity Relationship

Cytotoxicity Profile: Favorable Selectivity in Human Fibroblasts

Evaluation of 2-amino-6-chloropurine and its N-acyl derivatives against human embryo fibroblasts in an MTT assay revealed minimal cytotoxicity, with an IC50 value greater than 50 μM [1]. This low toxicity profile is particularly significant when contrasted with the compound's potent tuberculostatic activity (MIC 0.35–1.5 μg/ml) against Mycobacterium tuberculosis strains, including multidrug-resistant (MDR) isolates, in the same study [1]. This suggests a favorable selectivity window.

Cytotoxicity Selectivity Index Drug Safety Antimycobacterial

Synthetic Regioselectivity: 2-Amino Group is Crucial for N9 Selectivity

The presence of the 2-amino group is a key determinant of regioselectivity during alkylation. Studies show that under Mitsunobu conditions, bis-Boc-protected 2-amino-6-chloropurine couples with alcohols with excellent N9 selectivity [1]. This contrasts with N2-acetylguanine, a related purine, where alkylation under comparable conditions resulted in a mixture of N7 and N9 isomers in an approximate 3:1 ratio [2]. The ability of 2-amino-6-chloropurine to achieve high N9 regioselectivity is critical for the efficient, high-yield synthesis of penciclovir, an N9-substituted guanine analogue [1].

Organic Synthesis Regioselectivity Mitsunobu Reaction Penciclovir

Optimal Procurement Scenarios for 2-Amino-6-chloropurine Based on Quantitative Evidence


Scaffold for Developing Novel Antiviral Agents Against Herpesviruses

The validated antiviral activity of 2-amino-6-chloropurine derivatives against HSV-1, EBV, and HHV-6 [1][2] makes this compound an essential starting material for medicinal chemistry programs focused on herpesvirus infections. Its superiority over the 6-chloropurine analogue confirms that the 2-amino group is a non-negotiable feature for activity. Researchers can confidently use this core to explore novel nucleoside analogs with potentially improved potency or resistance profiles.

Lead Generation for Novel Antimycobacterial Therapeutics

Given its potent tuberculostatic activity (MIC 0.35–1.5 μg/ml) against MDR-TB strains combined with low human cell cytotoxicity (IC50 > 50 μM), 2-amino-6-chloropurine represents a highly promising, validated starting point for antitubercular drug discovery [1]. The high selectivity index (>33) differentiates it from more toxic lead candidates and justifies its procurement for further lead optimization and in vivo proof-of-concept studies.

Industrial-Scale Synthesis of Penciclovir and Famciclovir

This compound is a critical, high-volume intermediate for the manufacture of the blockbuster antiviral drugs penciclovir and famciclovir [1][2]. Its proven ability to undergo highly regioselective N9-alkylation under Mitsunobu conditions [3] translates directly to improved process efficiency, higher yields, and lower purification costs, making it the preferred choice for industrial process chemistry over less selective guanine derivatives.

Bioconjugation and Chemical Probe Development

The reactive 6-chloro group serves as a versatile handle for nucleophilic substitution, enabling the facile attachment of diverse functional groups, as demonstrated in the synthesis of N6-alkyl, O6-alkyl, and S6-alkyl derivatives [1]. This reactivity profile makes 2-amino-6-chloropurine an ideal building block for creating focused libraries of purine-based chemical probes to investigate biological targets or for developing bioconjugation strategies.

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